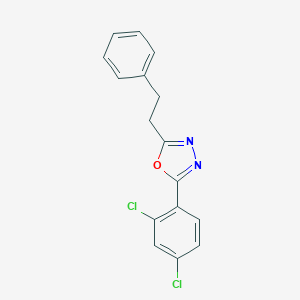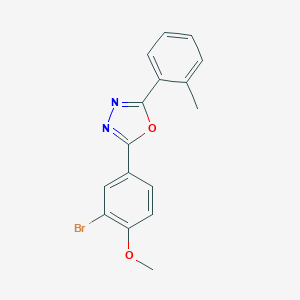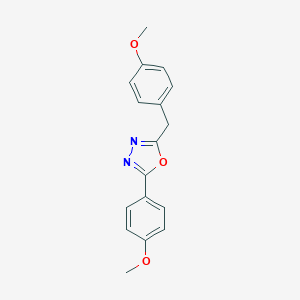![molecular formula C14H25N3O3 B319585 Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B319585.png)
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is a chemical compound with the molecular formula C14H25N3O3 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate typically involves the reaction of piperazine with ethyl chloroformate and cyclohexyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Piperazine reacts with ethyl chloroformate to form ethyl piperazine-1-carboxylate.
Step 2: Ethyl piperazine-1-carboxylate is then reacted with cyclohexyl isocyanate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-piperazinecarboxylate
- 1-Ethoxycarbonylpiperazine
- Piperazine-1-carboxylic acid ethyl ester
Uniqueness
Ethyl 4-[(cyclohexylamino)carbonyl]-1-piperazinecarboxylate is unique due to the presence of the cyclohexylcarbamoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C14H25N3O3 |
|---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
ethyl 4-(cyclohexylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-2-20-14(19)17-10-8-16(9-11-17)13(18)15-12-6-4-3-5-7-12/h12H,2-11H2,1H3,(H,15,18) |
InChI Key |
RJPCAKUHEXGHNP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]acetamide](/img/structure/B319502.png)
![4-Bromo-2-chlorophenyl {5-[2-(2-thienyl)vinyl]-1,3,4-oxadiazol-2-yl}methyl ether](/img/structure/B319503.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5-cyclopropyl-1,3,4-oxadiazole](/img/structure/B319504.png)
![2-[(4-bromo-3-methylphenoxy)methyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B319505.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319507.png)
![2-[(4-Bromo-2-methylphenoxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B319508.png)
![2-benzyl-5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319512.png)
![2-(3-Methylphenyl)-5-[2-(4-methylphenyl)vinyl]-1,3,4-oxadiazole](/img/structure/B319515.png)

![2-(2-methylphenyl)-5-[(E)-2-(4-methylphenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B319519.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319520.png)

![2-[3-(2,4-Dichlorophenoxy)propyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B319522.png)

